![molecular formula C16H11BrN2O4 B15220222 Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-59-3](/img/structure/B15220222.png)
Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is an organic compound that features a bromophenyl group and an imidazolidinone ring attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Imidazolidinone Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment to Benzoic Acid: The final step involves coupling the imidazolidinone intermediate with benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(3-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl carboxylic acids, while reduction could produce bromophenyl alcohols.
Aplicaciones Científicas De Investigación
3-(3-(3-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-(3-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the imidazolidinone ring may influence the compound’s overall stability and reactivity. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)propanoic acid
- 3-(3-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid
Uniqueness
3-(3-(3-Bromophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is unique due to the presence of both a bromophenyl group and an imidazolidinone ring attached to a benzoic acid moiety. This combination of functional groups provides distinct chemical properties and potential for diverse applications compared to similar compounds.
Propiedades
Número CAS |
651748-59-3 |
|---|---|
Fórmula molecular |
C16H11BrN2O4 |
Peso molecular |
375.17 g/mol |
Nombre IUPAC |
3-[3-(3-bromophenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H11BrN2O4/c17-11-4-2-5-12(8-11)18-9-14(20)19(16(18)23)13-6-1-3-10(7-13)15(21)22/h1-8H,9H2,(H,21,22) |
Clave InChI |
LKUJKCMDGXQQSS-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)N1C2=CC(=CC=C2)Br)C3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


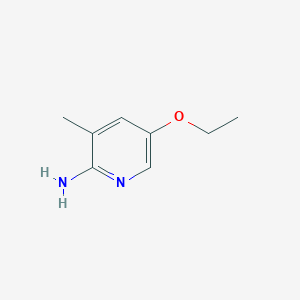
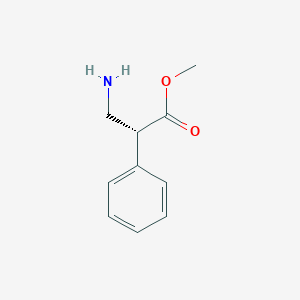
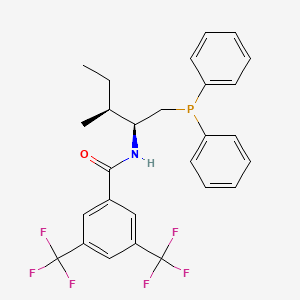
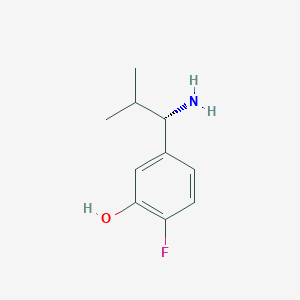
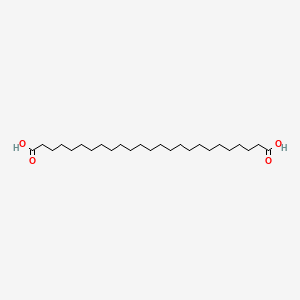
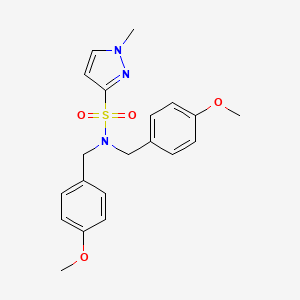
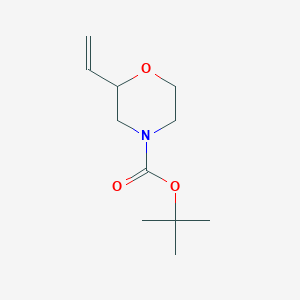
![Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B15220183.png)
![4-Hydroxy-2-oxo-N-phenyl-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15220184.png)
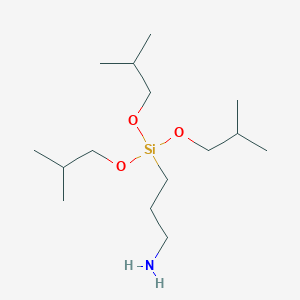
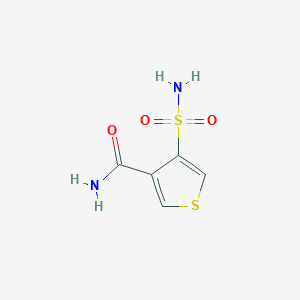

![2-Azaspiro[5.5]undecane hemioxalate](/img/structure/B15220214.png)
![6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)
